Perfluorohept-2-ene
Overview
Description
Perfluorohept-2-ene is a fluorinated olefin, a type of compound characterized by its fluorocarbon chains. These compounds are notable for their unique physical and chemical properties, such as high thermal stability and resistance to solvents.
Synthesis Analysis
The synthesis of perfluorinated olefins, including Perfluorohept-2-ene, often involves high-temperature reactions or photochemical processes. For example, perfluoro-2,3-dimethylbut-2-ene can be prepared from perfluoro-(2,2,4,4-tetramethyldithietan) at 325 °C, and its isomerisation to perfluoro-2,3-dimethylbut-1-ene is efficiently achieved under UV irradiation (Bell et al., 1980).
Molecular Structure Analysis
The molecular structure of perfluorinated olefins like Perfluorohept-2-ene is characterized by the presence of strong carbon-fluorine bonds. In a study, the molecular structure of a related compound, perfluoro-(1,5-dimethyl-6,7-diazabicyclo[3.2.0]hept-6-ene), was analyzed using gas-phase electron diffraction, revealing specific bond lengths and angles that are typical of fluorinated compounds (Beagley et al., 1986).
Chemical Reactions and Properties
Perfluorohept-2-ene, like other perfluoroalkenes, undergoes various reactions under different conditions. For instance, perfluoro-2-methylpent-2-ene, a similar compound, reacts with azoles, resulting in the replacement of the vinylic fluorine atom or, in some cases, the formation of allylic fluorine substitution products (Furin & Rogoza, 1997).
Scientific Research Applications
Application 1: Proton Exchange Membrane (PEM) Fuel Cells
- Scientific Field : Organometallic Chemistry
- Summary of the Application : The aim of the research was the synthesis and characterization of new perfluorinated monomers, similar to Nafion®, for potential and future applications in proton exchange membrane (PEM) fuel cells .
- Methods of Application or Experimental Procedures : The researchers focused on the synthesis of various molecules with sufficient volatility to be used in vacuum polymerization techniques (e.g., PECVD), sulfonic, phosphonic, or carboxylic acid functionalities for proton transport capacity of the resulting membrane, both aliphatic and aromatic perfluorinated tags to diversify the membrane polarity with respect to Nafion®, and a double bond to facilitate the polymerization under vacuum giving a preferential way for the chain growth of the polymer . They attempted three main synthetic strategies: organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction (carbanion approach) .
- Results or Outcomes : Preliminary results on the plasma deposition of a polymeric film are presented. The variation of plasma conditions allowed the researchers to point out that the film prepared in the mildest settings (20 W) shows the maximum monomer retention in its structure. In this condition, plasma polymerization likely occurs mainly by rupture of the π bond in the monomer molecule .
Application 2: Deacidification of Paper
- Scientific Field : Conservation Science
- Summary of the Application : Perfluoroheptane, which is similar to Perfluorohept-2-ene, is used in the deacidification of paper . This process is crucial in the preservation of old and valuable documents, as it helps to neutralize the acids that cause paper to become brittle and discolored over time .
- Methods of Application or Experimental Procedures : The paper is treated with a medium carrying powdered magnesium oxide, which is suspended in perfluoroheptane . The perfluoroheptane carries the magnesium oxide into the paper, where it reacts with and neutralizes the acids .
- Results or Outcomes : The result is a significant increase in the lifespan of the treated paper . The paper retains its flexibility and color for a longer period of time, and is less likely to suffer damage from acid hydrolysis .
Safety And Hazards
properties
IUPAC Name |
(E)-1,1,1,2,3,4,4,5,5,6,6,7,7,7-tetradecafluorohept-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F14/c8-1(2(9)4(12,13)14)3(10,11)5(15,16)6(17,18)7(19,20)21/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHJWZHBCXGSAY-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\F)(\C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)/F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895284 | |
Record name | (2E)-1,1,1,2,3,4,4,5,5,6,6,7,7,7-Tetradecafluorohept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorohept-2-ene | |
CAS RN |
24010-46-6 | |
Record name | (2E)-1,1,1,2,3,4,4,5,5,6,6,7,7,7-Tetradecafluorohept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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